molecular formula C15H21N5O B2977174 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2380077-62-1

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B2977174
CAS No.: 2380077-62-1
M. Wt: 287.367
InChI Key: VHTSEKRJAGGJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the formation of the piperazine moiety, and finally, the coupling of these intermediates with the pyrimidine core. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like potassium hydroxide or palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .

Scientific Research Applications

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea

Uniqueness

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-8-15(17-10-16-11)20-6-4-19(5-7-20)9-14-12(2)18-21-13(14)3/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSEKRJAGGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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